molecular formula C16H18N4O3S B3307375 2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 933013-85-5

2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B3307375
CAS No.: 933013-85-5
M. Wt: 346.4 g/mol
InChI Key: SBVHAVHOEPXJKM-UHFFFAOYSA-N
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Description

2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a chemical compound characterized by its unique structure, which includes a cyclopentyl group, an imidazole ring, a nitrophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multiple steps, starting with the formation of the imidazole ring. One common approach is the cyclization of 1-cyclopentyl-1H-imidazol-2-ylamine with thiocyanate derivatives to introduce the thio group. Subsequent reactions with 4-nitrophenylamine and acetic anhydride lead to the formation of the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives or carboxylic acids.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted imidazoles or phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide has been studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide exerts its effects involves interactions with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may enhance the compound's ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

  • 2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

  • 2-((1-methyl-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

  • 2-((1-ethyl-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Uniqueness: Compared to these similar compounds, 2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide stands out due to its cyclopentyl group, which imparts unique chemical and biological properties. This structural difference can lead to variations in reactivity, solubility, and biological activity.

Properties

IUPAC Name

2-(1-cyclopentylimidazol-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c21-15(18-12-5-7-14(8-6-12)20(22)23)11-24-16-17-9-10-19(16)13-3-1-2-4-13/h5-10,13H,1-4,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVHAVHOEPXJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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